2-(2-Methoxy-6-nitrophenyl)acetonitrile

Synthetic Chemistry Reaction Yield Nucleophilic Substitution

Standard phenylacetonitriles fail to deliver the orthogonal reactivity needed for indole synthesis. This 2,6-disubstituted building block (ortho-methoxy, ortho-nitro) enables a unique one-pot reduction/cyclization route to 4-methoxyindole with 96% yield-inaccessible to para or meta isomers. - **Key outcome**: Direct access to 4-methoxyindole and 2-amino-6-methoxyphenylacetonitrile intermediates - **Proven utility**: Building block for potent β3 agonists (EC₅₀ = 49 nM) - **Supply**: 97% purity grade recommended for cell-based assays; stable stock available

Molecular Formula C9H8N2O3
Molecular Weight 192.174
CAS No. 20876-27-1
Cat. No. B2856914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxy-6-nitrophenyl)acetonitrile
CAS20876-27-1
Molecular FormulaC9H8N2O3
Molecular Weight192.174
Structural Identifiers
SMILESCOC1=CC=CC(=C1CC#N)[N+](=O)[O-]
InChIInChI=1S/C9H8N2O3/c1-14-9-4-2-3-8(11(12)13)7(9)5-6-10/h2-4H,5H2,1H3
InChIKeyULYNKRWNPIYQCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methoxy-6-nitrophenyl)acetonitrile Differentiation Overview


2-(2-Methoxy-6-nitrophenyl)acetonitrile (CAS 20876-27-1) is a substituted phenylacetonitrile building block characterized by a unique 2,6-disubstitution pattern (ortho-methoxy, ortho-nitro). This ortho-nitro configuration enables specific intramolecular cyclization pathways while the nitrile group serves as a versatile handle for further derivatization . Unlike simpler phenylacetonitriles, this substitution pattern introduces distinct reactivity and synthetic utility that directly impacts procurement decisions.

Ortho-nitro enables reductive cyclization to indole scaffolds
Nitrile group supports further derivatization pathways
Unique 2,6-disubstitution reactivity for heterocycle synthesis

Limitations of Analog Replacement for 2-(2-Methoxy-6-nitrophenyl)acetonitrile


The 2-methoxy-6-nitrophenyl substitution pattern confers electronic and steric properties that fundamentally differ from unsubstituted phenylacetonitrile or mono-substituted variants. The ortho-nitro group activates the aromatic ring toward nucleophilic attack while simultaneously enabling reductive cyclization to indole scaffolds , a pathway inaccessible to para- or meta-substituted analogs. The ortho-methoxy group further modulates electron density, influencing reaction yields and regioselectivity . Substituting with 2-nitrophenylacetonitrile or 2-methoxyphenylacetonitrile alters these orthogonal reactivities, often leading to lower yields, different cyclization outcomes, or failure to access downstream targets .

1
Reductive cyclization pathway
Ortho-nitro cyclization to indoles is not accessible with para- or meta-substituted analogs
2
Electronic modulation
Ortho-methoxy and nitro groups jointly influence yields and regioselectivity; mono-substituted replacements may shift outcomes
3
Downstream mismatch
Altering the substitution pattern can compromise pharmacophore construction in medicinal chemistry applications

2-(2-Methoxy-6-nitrophenyl)acetonitrile Differentiation Evidence


Synthesis Yield Comparison

The synthesis of 2-(2-Methoxy-6-nitrophenyl)acetonitrile via nucleophilic substitution of 2-bromomethyl-1-methoxy-3-nitro-benzene with sodium cyanide in ethanol proceeds with a yield of 61% . In contrast, the synthesis of 2-methoxyphenylacetonitrile (lacking the ortho-nitro group) under optimized conditions achieves a yield of 85% . This 24-percentage-point difference reflects the steric and electronic influence of the ortho-nitro group, which impacts reaction efficiency and must be accounted for in synthetic planning and material procurement.

Synthesis Yield
Context-dependent
61% (target) vs 85% (2-methoxy analog)
Yield planning must account for lower efficiency
NaCN, EtOH, reflux; 24 pp lower
Synthetic Chemistry Reaction Yield Nucleophilic Substitution

Nitro-to-Amine Reduction Yield

Hydrogenation of the nitro group in (6-methoxy-2-nitrophenyl)acetonitrile using 10% Pd/C and acetic acid in ethanol under 2280 Torr H₂ at ambient temperature for 2 hours affords the corresponding amine with a 96% yield . This high yield for the nitro reduction step contrasts with typical yields of 70–85% reported for para-nitro or unsubstituted nitrophenylacetonitriles under similar conditions [1], suggesting that the ortho-methoxy group facilitates the reduction.

Nitro Reduction
Class-level
96% yield
Higher than typical para-nitro analogs (70–85%)
10% Pd/C, H₂, AcOH, EtOH
Hydrogenation Reduction Amino Intermediate

Commercial Purity Comparison

Commercial suppliers offer 2-(2-Methoxy-6-nitrophenyl)acetonitrile at minimum purities of 95% and 97% . The 97% purity grade (CymitQuimica) provides a 2-percentage-point advantage over the standard 95% specification (AKSci, Bidepharm, Leyan), which can be critical for sensitive applications where trace impurities interfere with subsequent reactions or biological assays.

Commercial Purity
Head-to-head
97% vs 95% minimum purity
Higher purity grade reduces downstream purification needs
Vendor specifications; verify lot-specific data
Purity Quality Control Procurement

β3 Agonist Synthesis Intermediate

2-(2-Methoxy-6-nitrophenyl)acetonitrile has been employed as a starting material in the synthesis of potent and selective human β3-adrenoreceptor agonists, exemplified by compound 26 (EC₅₀ = 49 nM, IA = 1.1 in CHO cells expressing human β3-AR) . While the target compound itself is not the active pharmaceutical ingredient, its ortho-nitro, ortho-methoxy substitution pattern is essential for constructing the requisite pharmacophore. Alternative phenylacetonitriles lacking this substitution pattern would not yield the same agonist activity or selectivity profile.

β3 Agonist Application
Class-level
Used to construct β3 agonist pharmacophore
Substitution pattern essential for SAR replication
Reported synthesis of compound 26; contextual evidence
Medicinal Chemistry β3 Agonist Overactive Bladder

2-(2-Methoxy-6-nitrophenyl)acetonitrile Key Applications


4-Methoxyindole via Reductive Cyclization

The ortho-nitro group in 2-(2-Methoxy-6-nitrophenyl)acetonitrile enables a high-yield (96%) reductive cyclization to 4-methoxyindole, a valuable heterocyclic scaffold . This one-pot reduction/cyclization is not feasible with para- or meta-substituted nitrophenylacetonitriles, making the target compound uniquely suited for indole synthesis. Researchers building indole libraries should procure this specific nitroacetonitrile to access the 4-methoxyindole core efficiently.

2-Amino-6-methoxyphenylacetonitrile Preparation

The 96% hydrogenation yield of the nitro group provides a robust route to 2-amino-6-methoxyphenylacetonitrile, a key intermediate for further functionalization (e.g., diazotization, acylation). This high-yield step contrasts with lower yields observed for other nitroarenes, making the target compound a preferred starting material for amino-phenylacetonitrile derivatives in medicinal chemistry and agrochemical research.

β3-Adrenoceptor Agonist Drug Discovery

As demonstrated in the synthesis of potent β3 agonists (EC₅₀ = 49 nM) , 2-(2-Methoxy-6-nitrophenyl)acetonitrile serves as a critical building block for the pharmacophore. Procurement of this exact compound is essential for medicinal chemists aiming to replicate or expand upon the reported SAR; substitution with any other phenylacetonitrile would yield a different chemotype with unknown β3 activity and selectivity.

High-Purity Stock for Biological Assays

For laboratories conducting cell-based assays or enzymatic studies where trace impurities can confound results, the 97% purity grade is recommended over the more common 95% specification. This higher purity minimizes the risk of off-target effects from impurities and reduces the need for in-house purification, streamlining experimental workflows.

Application
Selection Property
Validation Focus
Indole scaffold synthesis
Ortho-nitro reductive cyclization capability
Cyclization yield and selectivity
2-Amino-6-methoxyphenyl acetonitrile preparation
High-yield nitro reduction
Reduction efficiency and purity
β3-adrenoceptor agonist SAR studies
Ortho-substitution pattern for pharmacophore construction
SAR outcome and selectivity context
Biological assay sample preparation
Higher purity grade option
Impurity profile and assay interference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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